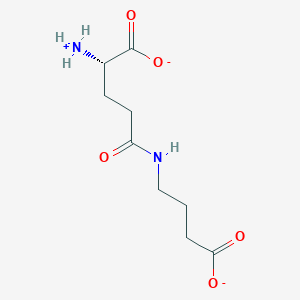

4-(L-gamma-glutamylamino)butanoate

描述

Chemical Identity and Academic Nomenclature of 4-(L-gamma-glutamylamino)butanoate

This compound is a molecule formed from the formal condensation of the amino group of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), with the gamma-carboxyl group of L-glutamic acid. nih.govebi.ac.uk Its chemical structure consists of an L-glutamate residue linked to a GABA molecule. wikipedia.org This compound belongs to the class of organic compounds known as glutamine and derivatives. hmdb.cafoodb.ca

The nomenclature for this compound can be varied and specific depending on the context. Its preferred IUPAC name is (2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid. nih.gov Other systematic and common names are also used to identify this molecule.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid nih.gov |

| Molecular Formula | C9H16N2O5 nih.gov |

| CAS Number | 3183-72-0 nih.gov |

| ChEBI ID | CHEBI:49260 nih.gov |

| PubChem CID | 23724570 nih.gov |

| HMDB ID | HMDB0012161 nih.gov |

| KEGG ID | C15767 nih.gov |

A variety of synonyms are also used in scientific literature to refer to this compound, reflecting its relationship with both GABA and glutamic acid.

Table 2: Common Synonyms for this compound

| Synonym |

|---|

| gamma-Glutamyl-GABA nih.gov |

| γ-Glutamyl-γ-aminobutyric acid wikipedia.org |

| 4-(Glutamylamino)butanoic acid nih.gov |

| Glu-GABA wikipedia.org |

Overview of Biological Significance and Foundational Metabolic Roles

This compound holds biological significance primarily as a metabolite. It has been identified as a metabolite in Escherichia coli, where it plays a role in a novel putrescine utilization pathway involving gamma-glutamylated intermediates. nih.govwikipedia.org In this context, it is a substrate for the enzyme gamma-glutamyl-gamma-aminobutyrate hydrolase. hmdb.cawishartlab.com

This compound is considered an intermediate in putrescine degradation. hmdb.cawishartlab.com Polyamines like putrescine are essential for optimal cell growth, and their metabolic balance is crucial. hmdb.ca this compound can be generated from the hydrolysis of gamma-glutamyl-gamma-aminobutyraldehyde. hmdb.cawishartlab.com

In the broader context of metabolism, this compound is associated with several key pathways, including glutamate (B1630785) metabolism. hmdb.ca Glutamate is a central molecule in mammalian brain metabolism and serves as the primary excitatory neurotransmitter. nih.govwikipedia.org GABA, the other constituent of this compound, is the main inhibitory neurotransmitter in the mature mammalian central nervous system. wikipedia.org The metabolism of GABA is closely linked to the citric acid cycle through the GABA shunt. wikipedia.org

Research has also reported the presence of this compound in the plant Lunaria annua. nih.gov

Table 3: Foundational Metabolic Roles of this compound

| Metabolic Role | Description | Organism/System |

|---|---|---|

| Intermediate in Putrescine Degradation | Serves as an intermediate in the breakdown pathway of the polyamine putrescine. hmdb.cawishartlab.com | Escherichia coli wikipedia.org |

| Substrate for γ-glutamyl-γ-aminobutyrate hydrolase | It is acted upon by this enzyme in the biosynthesis of polyamines. wikipedia.orghmdb.ca | Escherichia coli wikipedia.org |

| Metabolite in Glutamate Metabolism | Involved in the metabolic pathways of the amino acid glutamate. hmdb.ca | General |

属性

分子式 |

C9H15N2O5- |

|---|---|

分子量 |

231.23 g/mol |

IUPAC 名称 |

(2S)-2-azaniumyl-5-(3-carboxylatopropylamino)-5-oxopentanoate |

InChI |

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1 |

InChI 键 |

MKYPKZSGLSOGLL-LURJTMIESA-M |

手性 SMILES |

C(CC(=O)[O-])CNC(=O)CC[C@@H](C(=O)[O-])[NH3+] |

规范 SMILES |

C(CC(=O)[O-])CNC(=O)CCC(C(=O)[O-])[NH3+] |

产品来源 |

United States |

Biosynthetic Pathways of 4 L Gamma Glutamylamino Butanoate

Enzymatic Synthesis from Key Precursors

The direct synthesis of 4-(L-gamma-glutamylamino)butanoate is an enzymatically driven process that relies on the availability of its immediate precursor. This reaction is a pivotal step in a multi-stage metabolic route.

The final step in the biosynthesis of this compound is catalyzed by the enzyme 4-(gamma-L-glutamylamino)butanal dehydrogenase. expasy.org This enzyme, classified under EC number 1.2.1.99, is also known by its gene name, PuuC, in E. coli. qmul.ac.ukkegg.jp It functions as an oxidoreductase, specifically acting on the aldehyde group of its substrate. kegg.jp

The enzyme facilitates the conversion of 4-(gamma-L-glutamylamino)butanal to this compound in a reaction that requires a nicotinamide (B372718) adenine (B156593) dinucleotide coenzyme (either NAD+ or NADP+) and water. expasy.orgqmul.ac.uk The reaction is as follows:

4-(γ-L-glutamylamino)butanal + NAD(P)⁺ + H₂O → 4-(γ-L-glutamylamino)butanoate + NAD(P)H + H⁺ qmul.ac.uk

This dehydrogenase has been characterized in Escherichia coli and is recognized for its involvement in a putrescine utilization pathway. expasy.orgqmul.ac.uk Research indicates that the enzyme possesses a broad substrate range, enabling it to catalyze other reactions as well. qmul.ac.ukmicrobialtec.com

Table 1: Enzymatic Reaction Details

| Enzyme | EC Number | Systematic Name | Gene Name | Reaction |

|---|

The immediate precursor, 4-(gamma-L-glutamylamino)butanal, is itself a product of polyamine catabolism. nih.gov It is generated within the putrescine utilization (Puu) pathway. researchgate.net The synthesis of this aldehyde begins with the polyamine putrescine. In E. coli, the enzyme γ-glutamylputrescine synthetase (PuuA) first catalyzes the ATP-dependent glutamylation of putrescine, forming γ-glutamylputrescine. researchgate.net Subsequently, the enzyme γ-glutamylputrescine oxidase (PuuB) oxidizes γ-glutamylputrescine to yield 4-(gamma-L-glutamylamino)butanal, which then becomes the substrate for PuuC. researchgate.net

Interconnectedness with Core Amino Acid and Polyamine Metabolic Networks

The biosynthetic pathway of this compound is not an isolated series of reactions. Instead, it is intricately woven into the central metabolism of amino acids and polyamines, serving as a bridge between these critical cellular processes.

The synthesis of this compound is a cornerstone of the γ-glutamylation pathway for putrescine degradation, also known as the Puu pathway, particularly in E. coli. qmul.ac.ukresearchgate.net Polyamines like putrescine are essential for cell growth, but excess amounts can be toxic; thus, catabolic pathways are crucial for maintaining homeostasis. morf-db.orghmdb.ca

This pathway allows the organism to utilize putrescine as a source of carbon and nitrogen. researchgate.net The process involves the sequential action of several enzymes (PuuA, PuuB, PuuC, and PuuD) that convert putrescine into L-glutamate and gamma-aminobutyric acid (GABA) through γ-glutamylated intermediates. researchgate.netmorf-db.org The formation of this compound is the penultimate step before the final products are released. morf-db.org

The link to arginine and proline metabolism is established through the ultimate precursor of the pathway: putrescine. genome.jp Putrescine itself is synthesized from the amino acids arginine and ornithine, which are central to the arginine and proline metabolic cycles. nih.govnih.gov In many organisms, arginine can be converted to ornithine, which is then decarboxylated to form putrescine. nih.gov Therefore, the catabolism of putrescine via the γ-glutamylation pathway, which produces this compound, is directly dependent on the availability of precursors from the arginine and proline metabolic network. nih.govresearchgate.net This entire network represents a major hub for nitrogen and carbon assimilation and partitioning in the cell. nih.gov

This compound is a direct intermediate in a specific pathway for the biosynthesis of gamma-aminobutyric acid (GABA). wikipedia.orgmdpi.com GABA is a non-protein amino acid with significant signaling roles in both microorganisms and higher organisms. nih.govmdpi.com

In the context of the Puu pathway, this compound is the substrate for the enzyme γ-glutamyl-γ-aminobutyrate hydrolase (PuuD). morf-db.orgebi.ac.uk This enzyme catalyzes the hydrolysis of this compound, cleaving the γ-glutamyl bond to release two important molecules: GABA and L-glutamate. ebi.ac.uk This pathway represents an alternative route to GABA synthesis, distinct from the direct decarboxylation of glutamate (B1630785) by glutamate decarboxylase. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 4-(γ-Glutamylamino)butanoic acid, γ-Glutamyl-γ-aminobutyric acid, γ-Glu-GABA morf-db.orgwikipedia.orgnih.gov |

| 4-(gamma-L-glutamylamino)butanal | gamma-glutamyl-gamma-aminobutyraldehyde nih.gov |

| Putrescine | 1,4-diaminobutane |

| Arginine | Arg |

| Proline | Pro |

| Gamma-Aminobutyric Acid | GABA, 4-Aminobutanoic acid wikipedia.org |

| L-glutamate | Glutamic acid |

| Ornithine | Orn |

Catabolism and Metabolic Fate of 4 L Gamma Glutamylamino Butanoate

Hydrolytic Cleavage by Specific Amidohydrolases

The primary step in the catabolism of 4-(L-gamma-glutamylamino)butanoate is its hydrolysis, a reaction catalyzed by a specific class of enzymes known as amidohydrolases. This process effectively breaks the amide bond, leading to the release of its constituent molecules.

Mechanism of gamma-glutamyl-gamma-aminobutyrate Hydrolase (PuuD, EC 3.5.1.94)

The enzyme responsible for the hydrolysis of this compound is gamma-glutamyl-gamma-aminobutyrate hydrolase, commonly known as PuuD. expasy.orguniprot.orgqmul.ac.uk This enzyme is classified under the EC number 3.5.1.94. expasy.orguniprot.orguniprot.org The catalytic activity of PuuD involves the use of a water molecule to cleave the gamma-glutamyl linkage in its substrate. uniprot.org In Escherichia coli, the active site of PuuD has been identified to involve the amino acid Cysteine-114, which acts as the nucleophile in the catalytic mechanism. nih.gov This was determined through site-directed mutagenesis studies, where altering this specific cysteine residue resulted in a loss of enzymatic function. nih.gov

Generation of 4-Aminobutanoate (GABA) and L-Glutamate

The hydrolytic action of PuuD on this compound yields two key products: 4-aminobutanoate, more commonly known as gamma-aminobutyric acid (GABA), and L-glutamate. expasy.orgqmul.ac.ukebi.ac.uk This reaction is a crucial step in the putrescine utilization pathway in organisms like Escherichia coli. expasy.orguniprot.orgnih.gov The formal reaction can be represented as: this compound + H₂O → 4-aminobutanoate + L-glutamate. qmul.ac.ukebi.ac.uk The generation of GABA and L-glutamate from this catabolic process provides the cell with essential molecules that can be further metabolized. For instance, GABA can be converted to succinate (B1194679), which then enters the Krebs cycle. nih.gov

| Reactant | Enzyme | Products |

| This compound | gamma-glutamyl-gamma-aminobutyrate hydrolase (PuuD) | 4-Aminobutanoate (GABA) |

| L-Glutamate |

Broader Substrate Specificity of PuuD (e.g., D-glutaminase, Theanine Hydrolase Activities)

While PuuD exhibits high specificity for this compound, research has revealed that its catalytic activity is not strictly limited to this substrate. The enzyme has been shown to possess broader substrate specificity, including the ability to catalyze the reactions of D-glutaminase (EC 3.5.1.35) and theanine hydrolase (EC 3.5.1.65). expasy.orgqmul.ac.uk This indicates that PuuD can hydrolyze other gamma-glutamyl compounds, demonstrating a degree of enzymatic promiscuity. nih.gov The ability of an enzyme to act on multiple substrates is a known phenomenon and often depends on the structural and conformational complementarity between the enzyme's active site and the various substrates. nih.govyoutube.com

| Regulatory Factor | Effect on PuuD Expression/GABA Catabolism | Organism |

| Putrescine | Induction | Escherichia coli |

| Oxygen | Induction | Escherichia coli |

| Succinate | Reduction | Escherichia coli |

| Ammonium (B1175870) Chloride | Reduction | Escherichia coli |

| Glutamine Synthetase | Positive Regulation | Escherichia coli |

| GabR | Induction (in presence of GABA) | Corynebacterium glutamicum |

Biological Roles and Physiological Implications of 4 L Gamma Glutamylamino Butanoate

Cellular Homeostasis and Metabolic Flow Regulation

Within the cell, 4-(L-gamma-glutamylamino)butanoate is an important intermediate in specific metabolic pathways, contributing to the maintenance of cellular equilibrium. It is notably involved in the degradation of putrescine, a polyamine essential for cell growth. hmdb.camorf-db.org Polyamines, such as putrescine, spermidine, and spermine, are positively charged molecules crucial for processes like nucleic acid binding and membrane stabilization. hmdb.cafoodb.ca However, an excess of polyamines can hinder cell growth and protein synthesis, necessitating a tightly regulated balance between their production and breakdown. hmdb.camorf-db.org The pathway involving this compound is a key part of this regulation, ensuring that polyamine levels are maintained within an optimal range for cellular functions. hmdb.ca

The synthesis and degradation of glutamate (B1630785) and GABA are closely linked to cellular energy metabolism. nih.gov The recycling of these neurotransmitters between neurons and astrocytes, known as the glutamate/GABA-glutamine cycle, is fundamental for sustaining synaptic transmission. nih.gov This cycle highlights the intricate connection between neurotransmitter homeostasis and the metabolic functions of different cell types.

Involvement in Polyamine Dynamics and Cellular Growth Modulators

The role of this compound is intrinsically linked to polyamine dynamics. It serves as a substrate for the enzyme γ-glutamyl-γ-aminobutyrate hydrolase, an enzyme implicated in the biosynthesis of polyamines. wikipedia.org Polyamines are recognized as cellular growth modulators, and their concentrations within the cell are critical for normal development and proliferation. hmdb.camorf-db.org The metabolic pathway that includes this compound is a key component of the putrescine utilization pathway, demonstrating its direct involvement in the control of these essential growth-regulating molecules. nih.gov

Ecological and Interspecies Metabolic Contributions

The significance of this compound extends beyond the individual cell to encompass broader ecological and interspecies metabolic interactions, particularly within microbial communities.

Significance in Microbial Metabolism, with Emphasis on Escherichia coli

In the bacterium Escherichia coli, this compound is a recognized metabolite. nih.govebi.ac.uk It is a key intermediate in a novel putrescine utilization pathway where it is hydrolyzed by γ-glutamyl-γ-aminobutyrate hydrolase (PuuD). nih.gov Studies have shown that E. coli strains deficient in the puuD gene accumulate γ-glutamyl-GABA and are unable to use putrescine as a sole nitrogen source, underscoring the physiological importance of this pathway. nih.gov The expression of the PuuD enzyme is induced by putrescine and oxygen, and repressed by the pathway's end products, succinate (B1194679) and ammonium (B1175870) chloride, indicating a finely tuned regulatory mechanism. nih.gov

Furthermore, the enzyme γ-glutamyltranspeptidase (GGT), which is involved in the transfer of γ-glutamyl moieties, is found in the periplasmic space of E. coli. wikipedia.orgnih.gov This enzyme's activity is influenced by growth temperature and phase, suggesting its role in adapting to different environmental conditions. nih.gov The metabolism of GABA in E. coli allows some strains to utilize it as a nitrogen source for growth, a process involving the enzyme 4-aminobutyrate aminotransferase (GabT). uniprot.org

Presence and Proposed Roles in Other Bacterial Systems (e.g., Campylobacter jejuni)

The presence and function of γ-glutamyl transpeptidase (GGT) have also been investigated in other bacteria, such as Campylobacter jejuni. nih.gov In C. jejuni, GGT is implicated in the persistent colonization of the avian gut. nih.gov The enzyme allows the bacterium to metabolize glutamine and glutathione (B108866), likely providing a source of amino acids necessary for survival in the intestinal environment. nih.gov The transcription of the ggt gene in C. jejuni is activated by the RacRS two-component system, particularly under low oxygen conditions, highlighting its role in the bacterium's adaptation to the gut environment. uu.nl While GGT activity is not essential for in vitro growth, its role in colonization suggests it is a significant virulence factor. nih.gov

Interactions with Gut Microbiota and Host Metabolism

The interplay between the gut microbiota and the host is a complex and burgeoning area of research, with microbial metabolites playing a crucial role in this communication. Recent evidence suggests that GABA may be a significant mediator in the gut-brain axis. nih.gov Changes in circulating and brain levels of GABA have been associated with alterations in the composition of the gut microbiota. nih.gov Furthermore, certain probiotic bacteria, such as Lactobacillus and Bifidobacterium, can increase GABA levels in both the gut and the brain. nih.gov This indicates that microbial GABA can influence host health, potentially through the gut-brain axis. nih.gov

Occurrence and Potential Functions in Plant Physiology

In plants, GABA is a ubiquitous non-protein amino acid involved in a wide array of physiological processes, from growth and development to stress responses. techscience.comnih.gov It is synthesized from glutamate and metabolized through the GABA shunt, a bypass of the tricarboxylic acid (TCA) cycle. nih.gov While the direct presence of this compound in many plant species is not as extensively documented as GABA, it has been reported in Lunaria annua. nih.gov

GABA itself acts as a signaling molecule in plants, influencing processes such as root growth, pollen tube guidance, fruit ripening, and seed germination. techscience.comnih.gov It also plays a crucial role in plant responses to various stresses, including drought, salinity, and pathogen attack. techscience.comnih.gov GABA accumulation under stress conditions is thought to contribute to tolerance by regulating photosynthesis, reducing reactive oxygen species, and modulating stomatal opening. nih.govresearchgate.net Given that this compound is a derivative of GABA, it is plausible that it may also have roles in these physiological processes, although further research is needed to elucidate its specific functions in plant systems.

Identified Presence in Specific Plant Species (e.g., Lunaria annua)

The presence of this compound has been documented in the plant kingdom, with specific identification in Lunaria annua, commonly known as honesty or the money plant. nih.gov While extensive research on the quantitative analysis of this specific compound in Lunaria annua is not widely available, its identification points to its involvement in the plant's metabolic processes. Lunaria annua is noted for its unique composition of fatty acids, particularly nervonic and erucic acids, and a significant content of glucosinolates. nih.govnih.govresearchgate.net The existence of gamma-glutamylated compounds alongside these other specialized metabolites suggests a complex and interconnected metabolic network within this species.

Table 1: Identified Presence of this compound in Flora

| Plant Species | Common Name | Significance |

| Lunaria annua | Honesty, Money Plant | The compound has been reported in this plant species, which is also known for its high content of nervonic acid and glucosinolates. nih.govnih.govnih.gov |

Hypothesized Roles in Plant Metabolic Networks

The presence of this compound in plants suggests its participation in key metabolic pathways, primarily related to the gamma-glutamyl cycle and the metabolism of amino acids and polyamines.

Gamma-glutamyl transpeptidases (GGTs) are enzymes found in plants that are involved in the degradation of glutathione (GSH), a crucial antioxidant. nih.govfrontiersin.org These enzymes can transfer the gamma-glutamyl group from GSH to acceptor molecules, including amino acids, to form various gamma-glutamyl dipeptides. nih.govbiorxiv.org It is hypothesized that this compound is synthesized in plants through the action of a GGT, where gamma-aminobutyric acid (GABA) acts as the acceptor of the gamma-glutamyl moiety.

The formation of such dipeptides is considered a part of the plant's strategy for transporting and storing amino acids and nitrogen. GABA itself is a non-proteinogenic amino acid that plays a role in carbon-nitrogen balance, stress signaling, and as a precursor in certain metabolic pathways. mdpi.com The glutamylation of GABA to form this compound could be a mechanism for its transport or sequestration within the plant cell.

Furthermore, this compound is linked to the catabolism of polyamines, such as putrescine. hmdb.cawikipedia.org Polyamines are essential for various aspects of plant growth and development. The breakdown of putrescine can lead to the formation of GABA, which can then be glutamylated. Therefore, this compound may act as an intermediate in the pathway that channels nitrogen from polyamine degradation back into general amino acid metabolism.

Table 2: Hypothesized Functions of this compound in Plants

| Hypothesized Role | Metabolic Pathway | Supporting Evidence |

| Amino Acid/Nitrogen Transport and Storage | Gamma-glutamyl Cycle | Gamma-glutamyl transpeptidases in plants synthesize various gamma-glutamyl dipeptides for transport. nih.govfrontiersin.org |

| Intermediate in Polyamine Catabolism | Putrescine Degradation | The compound is a known intermediate in the degradation pathway of putrescine, which produces GABA. hmdb.cawikipedia.org |

| Modulation of GABA Levels | GABA Metabolism | The formation of the dipeptide can regulate the concentration of free GABA, a key signaling molecule. mdpi.com |

Role as an Intermediate in Mammalian Metabolic Profiles (Excluding Clinical Interventions)

In mammals, this compound is recognized as an endogenous metabolite, playing a role as an intermediary in amino acid catabolism and appearing in the metabolic profiles of specific physiological states.

Metabolic Intermediary Status in Amino Acid Catabolism

The primary role of this compound in mammalian metabolism is as an intermediate in the degradation of the polyamine putrescine. hmdb.cahmdb.ca The catabolism of putrescine is a significant pathway that ultimately feeds into the citric acid cycle. In one of the putrescine degradation pathways, putrescine is converted to GABA. Subsequently, GABA can be a substrate for the enzyme gamma-glutamyl-gamma-aminobutyrate hydrolase, which is involved in the metabolism of this compound. hmdb.cawikipedia.orghmdb.ca

This compound is formed by the conjugation of L-glutamate and GABA. wikipedia.org The breakdown of this compound releases L-glutamate and GABA. The released GABA can then be further metabolized by GABA transaminase to succinate semialdehyde, which then enters the citric acid cycle as succinate. mdpi.com This positions this compound as a link between polyamine catabolism and central energy metabolism.

Observations in Serum Metabolomics of Specific Physiological States

Metabolomic studies have identified gamma-glutamyl dipeptides, the class of molecules to which this compound belongs, as significant biomarkers in the serum of individuals with various forms of liver disease. nih.gov A study analyzing low-molecular-weight metabolites in serum samples from patients with nine different types of liver disease and healthy controls found that the levels of various gamma-glutamyl dipeptides were altered. nih.gov

These dipeptides are biosynthesized in a reaction involving gamma-glutamylcysteine (B196262) synthetase and are indicative of glutathione production. nih.gov The study demonstrated that measuring the levels of these dipeptides could help distinguish between different liver conditions. nih.gov While the study focused on a panel of gamma-glutamyl dipeptides, the findings suggest that the metabolic pathways involving these compounds, including the synthesis and degradation of this compound, are perturbed in the context of liver pathophysiology. It is important to note that these observations are related to the physiological state of the liver and are not associated with any clinical interventions.

Table 3: Role of this compound in Mammalian Metabolism

| Role | Metabolic Context | Significance |

| Metabolic Intermediate | Putrescine and Amino Acid Catabolism | Acts as an intermediate in the degradation of putrescine to GABA and subsequently to intermediates of the citric acid cycle. hmdb.cahmdb.camdpi.com |

| Serum Biomarker | Liver Physiology | Levels of the broader class of gamma-glutamyl dipeptides are altered in the serum of individuals with liver disease, reflecting changes in glutathione metabolism. nih.gov |

Molecular Enzymology and Kinetic Characterization

Enzyme Kinetics of Biosynthetic Pathways

The biosynthesis of 4-(L-gamma-glutamylamino)butanoate is a key step in specific metabolic pathways, notably the putrescine utilization pathway in certain bacteria. The primary enzyme responsible for its synthesis from its aldehyde precursor is 4-(gamma-L-glutamylamino)butanal dehydrogenase.

Detailed Kinetic Studies of 4-(gamma-L-glutamylamino)butanal Dehydrogenase (EC 1.2.1.99)

4-(gamma-L-glutamylamino)butanal dehydrogenase, also known as PuuC in Escherichia coli, catalyzes the NAD(P)+-dependent oxidation of 4-(gamma-L-glutamylamino)butanal to form this compound. uniprot.org This reaction is a crucial part of a novel pathway for putrescine catabolism. umaryland.edu

The enzyme demonstrates activity with both NAD+ and NADP+ as cofactors, though it acts preferentially with NAD. uniprot.org While detailed kinetic parameters for its primary substrate, 4-(gamma-L-glutamylamino)butanal, are not extensively documented, studies on PuuC with other aldehyde substrates reveal its catalytic capabilities. For instance, 3-hydroxypropionaldehyde has been identified as a highly suitable substrate. uniprot.org The enzyme's activity is significantly influenced by various ions; transition metals like copper and zinc, as well as heavy metals, can inhibit its function, whereas disulfide reductants can enhance its activity. uniprot.org

Kinetic Parameters of PuuC with Various Substrates

| Substrate | Cofactor | KM (mM) | pH | Temperature (°C) | Source |

|---|---|---|---|---|---|

| 3-hydroxypropionaldehyde | NAD | 0.06 | 8.0 | 37 | uniprot.org |

| 3-hydroxypropionic acid | NADH | 0.12 | 8.0 | 37 | uniprot.org |

Enzyme Kinetics of Catabolic Pathways

The breakdown of this compound is catalyzed by a specific hydrolase, which plays a terminal role in the glutamylated putrescine degradation pathway.

Detailed Kinetic Studies of gamma-glutamyl-gamma-aminobutyrate Hydrolase (PuuD, EC 3.5.1.94)

Gamma-glutamyl-gamma-aminobutyrate hydrolase (PuuD) is the enzyme responsible for the hydrolysis of this compound into L-glutamate and 4-aminobutanoate (GABA). wikipedia.org This enzyme is integral to the breakdown of putrescine in organisms like E. coli. umaryland.edu

Kinetic analyses have been performed on the PuuD enzyme from E. coli. These studies reveal specific Michaelis-Menten constants (KM) for its substrates. The optimal pH for PuuD activity has been determined to be in the range of 8.5 to 9.0.

Kinetic Parameters of E. coli PuuD

| Substrate | KM (mM) | Optimal pH |

|---|---|---|

| gamma-glutamyl-gamma-aminobutyrate | 2.93 | 8.5 - 9.0 |

| gamma-glutamylputrescine | 18.5 | 8.5 - 9.0 |

Interactions with Related Enzyme Families

The structural features of this compound, particularly the gamma-glutamyl linkage, suggest potential interactions with other enzyme families that recognize this motif.

Cross-Reactivity and Specificity with Gamma-Glutamyl Transpeptidases

Gamma-glutamyl transpeptidases (GGTs) are enzymes that catalyze the transfer of gamma-glutamyl functional groups from donor molecules, such as glutathione (B108866), to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.org The core function of GGT involves the cleavage of the gamma-glutamyl bond. uniprot.org In E. coli, GGT has been shown to catalyze the hydrolysis and transpeptidation of various gamma-glutamyl compounds, with apparent KM values for donors like glutathione being in the micromolar range (35 µM). nih.gov

Given that this compound possesses a gamma-glutamyl bond, it is structurally plausible that it could serve as a substrate for GGTs. However, specific kinetic studies detailing the cross-reactivity and specificity of GGTs with this compound as a substrate are not extensively reported. The high KM values for acceptor substrates in some bacterial GGTs have led to suggestions that transpeptidation may not be their primary physiological role. uniprot.org

Involvement in Aminoglycoside Biosynthesis Pathways (e.g., Butirosin)

A gamma-glutamyl moiety, central to the structure of this compound, plays a fascinating and crucial role in the biosynthesis of the aminoglycoside antibiotic butirosin. nih.govnih.gov Butirosin, produced by Bacillus circulans, is distinguished by a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. researchgate.netelsevier.com

During its biosynthesis, this AHBA side chain is not attached directly. Instead, it is transferred from an acyl carrier protein (ACP) to the parent aminoglycoside, ribostamycin, as a gamma-glutamylated dipeptide. researchgate.net This transfer is catalyzed by the enzyme BtrH. ebi.ac.uk The gamma-glutamyl group acts as a transient protecting group, which is subsequently cleaved by another enzyme, BtrG, through an uncommon gamma-glutamyl cyclotransferase mechanism to yield the final butirosin molecule. researchgate.net This biosynthetic strategy, employing a gamma-glutamylated intermediate, showcases a rare example of protective group chemistry in a metabolic pathway. elsevier.com

Advanced Methodologies for Research and Quantification of 4 L Gamma Glutamylamino Butanoate

High-Resolution Metabolomics Techniques

High-resolution metabolomics serves as the cornerstone for identifying and quantifying 4-(L-gamma-glutamylamino)butanoate in complex biological samples. Among these, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the premier analytical tool.

UHPLC-MS is a powerful technique for the analysis of γ-glutamyl peptides, including this compound. nih.govresearchgate.net Its high resolution and sensitivity allow for the separation and detection of this polar compound from a complex mixture of metabolites. nih.gov The methodology typically involves a UHPLC system for chromatographic separation connected to a high-resolution mass spectrometer, such as an Orbitrap, for detection. nih.govmdpi.com

Separation is commonly achieved using reversed-phase (RP) chromatography with a C18 column or through hydrophilic interaction chromatography (HILIC), which is well-suited for highly polar molecules. nih.govumich.eduresearchgate.net A typical mobile phase consists of a gradient of water and acetonitrile, often with an additive like formic acid to improve chromatographic peak shape and ionization efficiency. nih.govumich.edu Detection is performed using positive electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). nih.govmdpi.com To enhance specificity and sensitivity, targeted analysis modes such as Parallel Reaction Monitoring (PRM) are employed, where the instrument is set to detect the specific precursor ion of the analyte and its characteristic fragment ions. nih.govmdpi.com For γ-glutamyl peptides, a characteristic fragmentation pattern is the neutral loss of an ammonia (B1221849) molecule ([M–NH₃+H]⁺), which helps distinguish them from their α-linked isomers. mdpi.com

| Parameter | Description | Common Implementation |

|---|---|---|

| Chromatography System | Separates compounds in the sample. | Ultra-High Performance Liquid Chromatography (UHPLC) nih.gov |

| Stationary Phase (Column) | The medium through which the sample passes. | Reversed-Phase C18 (e.g., BEH C18, BioZen Peptide XB-C18) nih.govumich.edu |

| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Acetonitrile and Water with Formic Acid (e.g., 0.1%) nih.govumich.edu |

| Ionization Source | Generates ions from the analyte molecules. | Electrospray Ionization (ESI), positive mode nih.gov |

| Mass Analyzer | Measures the mass-to-charge ratio of ions. | High-Resolution Mass Spectrometer (e.g., Orbitrap) nih.gov |

| Detection Mode | Method for targeted quantification. | Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) nih.govnih.gov |

Quantifying this compound in complex biological matrices like cell lysates, plasma, or tissue extracts presents significant challenges due to the presence of interfering substances. nih.govnih.gov Effective sample preparation is the first critical step to remove proteins and other macromolecules that can interfere with the analysis. nih.gov This often involves protein precipitation with organic solvents (e.g., ethanol) or acids (e.g., perchloric acid), followed by centrifugation and filtration. nih.gov

For accurate quantification, an internal standard is essential to correct for sample loss during preparation and for variations in instrument response. nih.gov A highly effective strategy is the use of stable isotope-labeled internal standards. nih.gov Chemical isotope labeling (CIL), for example using benzoyl chloride, can be employed where a heavy isotope-labeled derivatizing agent is used to create an internal standard that co-elutes with and has similar ionization properties to the native, derivatized analyte. umich.edunih.gov

The analytical method must be thoroughly validated to ensure its reliability. nih.gov Validation includes assessing selectivity, accuracy, precision (both intra- and inter-day), linearity of the calibration curve, and the lower limit of quantification (LLOQ). umich.edunih.gov For instance, in a validated UHPLC-MS/MS method for other γ-glutamyl peptides in HeLa cells, the LLOQ was determined to be in the nanomolar range (0.5 to 1 nM), with accuracy within 100±10% and precision (RSD) under 15%. nih.gov Such rigorous validation ensures that the quantitative data are accurate and reproducible. nih.govnih.gov

Genetic and Biochemical Approaches for Pathway Elucidation

Genetic and biochemical approaches have been instrumental in elucidating the metabolic pathways involving this compound, most notably the putrescine utilization (Puu) pathway in Escherichia coli. researchgate.netuniprot.orgnih.gov This pathway catabolizes putrescine into succinate (B1194679), with this compound (also called γ-glutamyl-GABA) as a key intermediate. nih.govresearchgate.net

A primary genetic strategy involves the creation of gene-deficient or knockout mutant strains. nih.govnih.gov By deleting a specific gene in the pathway, researchers can observe the resulting metabolic phenotype. For example, creating an E. coli strain deficient in the puuD gene, which encodes γ-glutamyl-γ-aminobutyrate hydrolase, leads to the intracellular accumulation of γ-glutamyl-GABA and an inability to grow on putrescine as a sole nitrogen source. nih.gov This finding provides strong evidence that the PuuD enzyme is responsible for the hydrolysis of this compound. nih.gov Similarly, deleting the puuA gene, which encodes glutamate-putrescine ligase, prevents the initial glutamylation of putrescine and demonstrates the critical role of this first step in the pathway. nih.gov

To understand the regulation of the pathway, techniques like DNA microarrays and quantitative real-time PCR (qRT-PCR) are used to study gene expression. researchgate.netnih.gov These methods have shown that the genes of the Puu pathway, which are clustered together on the chromosome, are induced by the presence of putrescine in the growth medium. nih.govnih.gov Furthermore, these studies identified PuuR as a transcriptional repressor that negatively regulates the expression of the puu genes. nih.gov Gel shift assays and DNase I footprinting have confirmed that the PuuR protein binds directly to the promoter regions of genes like puuA and puuD, and this binding is inhibited by putrescine, thus revealing a direct mechanism for substrate-inducible gene expression. nih.gov

Enzyme Activity Assays and Protein Characterization

Characterizing the enzymes that synthesize and degrade this compound is crucial for understanding the kinetics and regulation of its metabolic pathway. The key enzymes in the E. coli Puu pathway are Glutamate-putrescine ligase (PuuA), which catalyzes the first step, and γ-glutamyl-γ-aminobutyrate hydrolase (PuuD), which catalyzes the final hydrolysis step to release GABA. nih.govuniprot.orgwikipedia.org

Enzyme activity assays are designed to measure the rate of the catalyzed reaction. For PuuA, activity can be measured by quantifying the ATP-dependent formation of γ-glutamylputrescine from glutamate (B1630785) and putrescine. nih.govwikipedia.org The product can be detected and quantified using methods like HPLC. researchgate.net For PuuD, the hydrolase activity is assayed by monitoring the formation of the products, glutamate and 4-aminobutanoate (GABA), from the substrate this compound. nih.govwikipedia.org

Protein characterization involves purifying the enzyme and determining its biochemical and physical properties. Enzymes like PuuA and PuuD have been overexpressed in E. coli and purified to homogeneity. nih.gov Standard biochemical characterization includes determining the enzyme's kinetic parameters. For example, the Kₘ values of PuuA for its substrates (glutamate, ATP, and putrescine) have been determined, providing insight into substrate affinity. nih.govresearchgate.net The molecular weight of the native enzyme and its subunits can be determined by techniques like gel filtration and SDS-PAGE, which revealed that PuuA exists as a dodecamer, similar to glutamine synthetase. nih.gov Furthermore, site-directed mutagenesis is a powerful tool for identifying key catalytic residues. This approach identified Cys-114 as the essential nucleophilic residue in the active site of PuuD. nih.gov

| Enzyme (Gene) | Function in Pathway | Characterization Findings |

|---|---|---|

| Glutamate-putrescine ligase (PuuA) | Catalyzes the ATP-dependent γ-glutamylation of putrescine. nih.govwikipedia.org | - Kₘ values: 2.07 mM (Glutamate), 2.35 mM (ATP), 44.6 mM (Putrescine). nih.gov |

| γ-Glutamyl-γ-aminobutyrate hydrolase (PuuD) | Hydrolyzes this compound to L-glutamate and GABA. nih.govwikipedia.org | - Belongs to the hydrolase family (EC 3.5.1.94). wikipedia.org |

Emerging Research Directions and Future Perspectives on 4 L Gamma Glutamylamino Butanoate

Uncovering Novel Physiological Roles and Regulatory Mechanisms

While the fundamental role of 4-(L-gamma-glutamylamino)butanoate, also known as γ-glutamyl-γ-aminobutyric acid (γ-Glu-GABA), in certain metabolic pathways is established, ongoing research is dedicated to uncovering its broader physiological significance and the intricate mechanisms that regulate its function. This dipeptide, formed from the condensation of L-glutamic acid and 4-aminobutanoic acid (GABA), is increasingly recognized for its potential involvement in a variety of biological processes. nih.gov

A significant area of investigation centers on the gamma-glutamyl cycle and its influence on amino acid translocation. Studies in lactating and pregnant rats have suggested that gamma-glutamyl amino acids, including by extension this compound, may act as extracellular signals. nih.gov These signals are thought to be converted intracellularly to 5-oxoproline, which in turn activates the uptake and metabolism of amino acids. nih.gov This regulatory role is distinct from a direct transport mechanism and highlights a more nuanced function of the gamma-glutamyl cycle in cellular nutrition and homeostasis. nih.gov For instance, inhibition of γ-glutamyltranspeptidase (GGT), a key enzyme in this cycle, has been shown to decrease amino acid uptake, an effect that can be reversed by the administration of 5-oxoproline. nih.gov

Furthermore, the metabolism of polyamines, which are essential for cell growth and proliferation, is another area where this compound plays a role. hmdb.ca It is a substrate for the enzyme γ-glutamyl-γ-aminobutyrate hydrolase, which is involved in a novel putrescine utilization pathway in organisms like Escherichia coli. hmdb.cawikipedia.org Polyamines are critical for processes such as binding to nucleic acids and stabilizing membranes, and their levels must be tightly controlled to ensure optimal cell function. hmdb.ca The involvement of this compound in polyamine degradation underscores its importance in maintaining cellular balance. hmdb.ca

Exploration of Comparative Metabolomics Across Diverse Organisms

Comparative metabolomics is a powerful approach for elucidating the diverse roles of this compound across different species. By analyzing the metabolic fingerprints of various organisms, from microbes to plants, researchers can identify both conserved and species-specific functions of this compound.

In the realm of microbiology, this compound has been identified as a metabolite in Escherichia coli. nih.gov Its role in the putrescine degradation pathway in this bacterium highlights its importance in nitrogen and polyamine metabolism. wikipedia.org This pathway allows E. coli to utilize putrescine as a nutrient source, a process that involves gamma-glutamylated intermediates. wikipedia.org

In the plant kingdom, the related compound gamma-aminobutyric acid (GABA) has been extensively studied, and its accumulation is a known response to various environmental stressors. nih.govnih.gov Plant enrichment methods, such as subjecting plants to salt stress, hypoxia, or specific treatments like sonication, have been shown to increase GABA content. nih.gov For instance, treating millet with a NaCl solution significantly increases its GABA levels. nih.gov Similarly, pulsed light treatment has been found to enhance GABA content in germinated maize by affecting the activity of enzymes like glutamate (B1630785) decarboxylase and γ-aminobutyric transaminase. mdpi.com While these studies focus on GABA, the metabolic pathways often involve glutamatergic compounds, suggesting a potential area for investigating the presence and function of this compound in these stress responses. Metabolomic analyses of plants like white quinoa under stress have identified a vast number of metabolites, and while a direct correlation with this compound is yet to be fully detailed, the significant alterations in amino acids and their derivatives point to a complex regulatory network where this compound may play a role. nih.gov

The presence of this compound has also been reported in the plant Lunaria annua (annual honesty). nih.gov Further comparative metabolomic studies are needed to understand its specific functions in this and other plant species, and to determine if its roles are analogous to those observed in microorganisms or if it has unique functions in the plant kingdom.

| Organism | Compound/Metabolite | Research Focus | Key Findings |

| Escherichia coli | This compound | Putrescine utilization | Substrate for γ-glutamyl-γ-aminobutyrate hydrolase in a novel polyamine degradation pathway. hmdb.cawikipedia.org |

| Lactating and Pregnant Rats | Gamma-glutamyl amino acids | Amino acid translocation | Act as extracellular signals to regulate amino acid uptake via the gamma-glutamyl cycle. nih.gov |

| Various Plants (e.g., Millet, Maize) | Gamma-aminobutyric acid (GABA) | Stress response and enrichment | Environmental stressors and treatments like pulsed light increase GABA content by modulating enzymatic activity. nih.govmdpi.com |

| White Quinoa | Various metabolites | Stress response | Dark and ultrasound stress lead to significant changes in the metabolome, including amino acid derivatives. nih.gov |

| Lunaria annua | This compound | Metabolite identification | The compound has been reported to be present in this plant species. nih.gov |

常见问题

Q. What enzymatic reaction involves 4-(L-γ-glutamylamino)butanoate, and what are its products?

The compound is hydrolyzed by the enzyme γ-glutamyl-γ-aminobutyrate hydrolase (EC 3.5.1.94), which cleaves it into 4-aminobutanoate (GABA) and L-glutamate via the reaction: 4-(L-γ-glutamylamino)butanoate + H₂O → GABA + L-glutamate This reaction is critical in GABA metabolism and microbial pathways (e.g., in E. coli PuuD and YcjL systems) .

Q. What are the primary biological roles of 4-(L-γ-glutamylamino)butanoate?

The compound serves as a glutamyl donor in enzymatic cascades, facilitating GABA synthesis. It is also implicated in microbial stress responses, where γ-glutamylation protects cellular components from oxidative damage .

Q. How is 4-(L-γ-glutamylamino)butanoate synthesized in vitro?

Common methods include enzymatic coupling using γ-glutamyltransferases or chemical synthesis via peptide-bond formation between L-glutamate and GABA derivatives. Purity validation requires HPLC (>95% by HPLC) or mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. How can researchers address the instability of 4-(L-γ-glutamylamino)butanoate during experiments?

The compound has a short shelf life (<6 months at –20°C). To stabilize it:

Q. What analytical methods resolve contradictions in detecting 4-(L-γ-glutamylamino)butanoate in complex matrices?

Conflicting data often arise from matrix interference or isomerization. Recommended approaches:

- LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-GABA) for quantification.

- NMR spectroscopy (¹H/¹³C) to distinguish stereoisomers and confirm the L-γ-glutamyl configuration .

Q. How should enzyme kinetics experiments be designed for γ-glutamyl-γ-aminobutyrate hydrolase?

- Use Michaelis-Menten kinetics with purified enzyme and varying substrate concentrations (0.1–10 mM).

- Include pyridoxal 5'-phosphate (a cofactor for related hydrolases) to assess activation.

- Control pH (optimal range: 7.5–8.5) and temperature (30–37°C) to mimic physiological conditions .

Q. What strategies mitigate challenges in synthesizing 4-(L-γ-glutamylamino)butanoate with high enantiomeric purity?

Q. How do researchers reconcile discrepancies in reported Km values for γ-glutamyl-γ-aminobutyrate hydrolase?

Variations in Km (0.2–1.5 mM) may stem from enzyme sources (e.g., bacterial vs. mammalian) or assay conditions. Standardize protocols by:

- Using recombinant enzymes with His-tags for consistent purification.

- Calibrating assays with a reference substrate (e.g., γ-glutamyl-p-nitroanilide) .

Methodological Resources

- Structural Confirmation : Refer to HMDB0029393 (Human Metabolome Database) for NMR and MS/MS spectra .

- Enzyme Assays : Follow IUBMB guidelines for EC 3.5.1.94, including substrate specificity testing .

- Synthesis : Optimize routes using methyl 4-aminobutanoate as a GABA precursor (PubChem CID: 3251078) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。